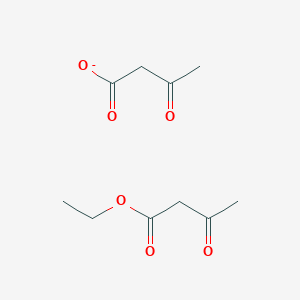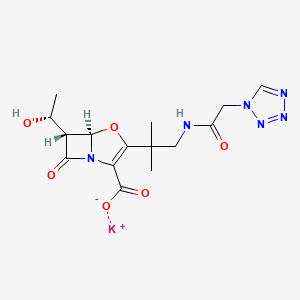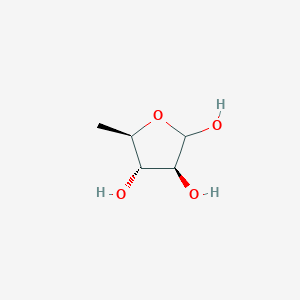
N-Ethyl-N-(3-sulfopropyl)-M-aminophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(3-sulfopropyl)-M-aminophenol is an organic compound known for its applications in various scientific fields. It is a derivative of aminophenol, characterized by the presence of an ethyl group, a sulfopropyl group, and an aminophenol moiety. This compound is often used in biochemical assays and as a reagent in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(3-sulfopropyl)-M-aminophenol typically involves the reaction of m-aminophenol with ethyl bromide and 3-chloropropane-1-sulfonic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of m-aminophenol attacks the ethyl bromide, followed by the addition of the sulfopropyl group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(3-sulfopropyl)-M-aminophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Ethyl-N-(3-sulfopropyl)-M-aminophenol is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is employed in biochemical assays to detect and quantify various biomolecules.
Medicine: It is used in diagnostic kits for the detection of diseases.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(3-sulfopropyl)-M-aminophenol involves its interaction with specific molecular targets. In biochemical assays, it acts as a chromogenic substrate, where it undergoes enzymatic reactions to produce a colored product. This color change is then measured to determine the concentration of the target analyte.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline
- N-Ethyl-N-(3-sulfopropyl)-m-anisidine
Uniqueness
N-Ethyl-N-(3-sulfopropyl)-M-aminophenol is unique due to its specific functional groups, which confer distinct chemical reactivity and applications. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain biochemical assays and industrial applications.
Properties
Molecular Formula |
C11H17NO4S |
|---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
3-(N-ethyl-3-hydroxyanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C11H17NO4S/c1-2-12(7-4-8-17(14,15)16)10-5-3-6-11(13)9-10/h3,5-6,9,13H,2,4,7-8H2,1H3,(H,14,15,16) |
InChI Key |
GTOULQYGKMWNOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCS(=O)(=O)O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



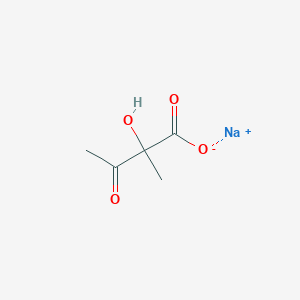
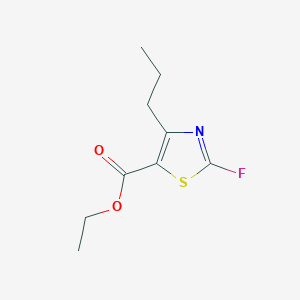
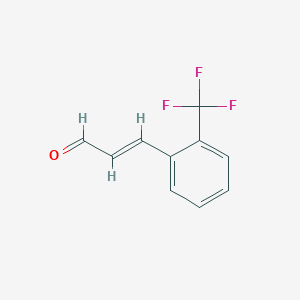
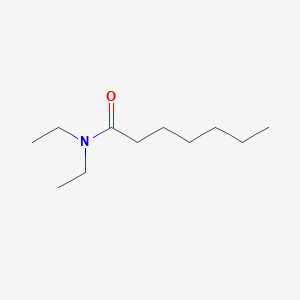


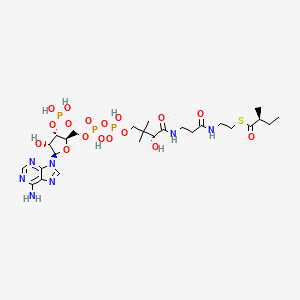
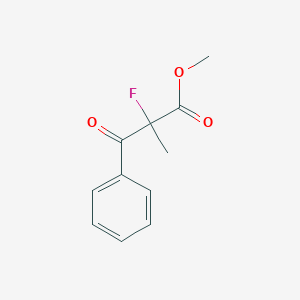
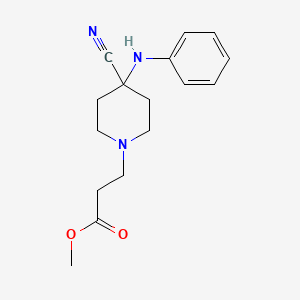
![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
